(1-Benzyl-4-methylpiperidin-3-yl) 4-methylbenzenesulfonate
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Overview
Description
1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H27NO4S and a molecular weight of 377.5 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate typically involves the following steps:
Formation of 1-Benzyl-4-methylpiperidin-3-ol: This can be achieved through the reaction of 4-methylpiperidine with benzyl chloride under basic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
1-Benzyl-4-methylpiperidin-3-ol: Lacks the sulfonate group, which may affect its reactivity and applications.
4-Methylpiperidine: A simpler structure without the benzyl and hydroxyl groups, leading to different chemical properties and uses.
Benzylpiperidine derivatives: Various derivatives with different substituents on the piperidine ring, each with unique properties and applications.
The uniqueness of 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25NO3S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
(1-benzyl-4-methylpiperidin-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H25NO3S/c1-16-8-10-19(11-9-16)25(22,23)24-20-15-21(13-12-17(20)2)14-18-6-4-3-5-7-18/h3-11,17,20H,12-15H2,1-2H3 |
InChI Key |
FUDMVFNEBLKJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1OS(=O)(=O)C2=CC=C(C=C2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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